2-(Trifluoromethyl)pyridin-3-amine

LogP Lipophilicity Physicochemical Properties

Researchers requiring a regioisomerically pure 2-CF3-3-aminopyridine building block often encounter batch inconsistency due to isomeric contamination. 2-(Trifluoromethyl)pyridin-3-amine (CAS 106877-32-1) eliminates this risk with its defined ortho-CF3/NH2 substitution, conferring a uniquely low pKa (1.49) and balanced logP (1.86). Key advantages: • Consistent 97% purity (HPLC) from multi-kilogram batches; • Solid form (mp 68-72 °C) enables straightforward recrystallization; • Immediate availability from multiple commercial sources for pilot-scale syntheses.

Molecular Formula C6H5F3N2
Molecular Weight 162.11 g/mol
CAS No. 106877-32-1
Cat. No. B024520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)pyridin-3-amine
CAS106877-32-1
Molecular FormulaC6H5F3N2
Molecular Weight162.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(F)(F)F)N
InChIInChI=1S/C6H5F3N2/c7-6(8,9)5-4(10)2-1-3-11-5/h1-3H,10H2
InChIKeyXZKZVCLLDKWOKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)pyridin-3-amine Overview


2-(Trifluoromethyl)pyridin-3-amine (CAS 106877-32-1) is a fluorinated aromatic amine featuring a pyridine ring substituted with an amino group at the 3-position and a trifluoromethyl group at the 2-position . This ortho-CF3/amino arrangement imparts a distinct electronic profile compared to its regioisomers, resulting in a markedly low predicted pKa of 1.49±0.22 and a moderate logP of approximately 1.86 [1]. It is commercially available as a solid (mp 68–72 °C) with typical purities of 97–98% (HPLC) and production scales reaching kilogram quantities [2].

Why Regioisomer Substitution Fails


The family of trifluoromethyl-substituted aminopyridines encompasses several regioisomers (e.g., 2-amino-3-CF3, 4-CF3-pyridin-3-amine, 5-CF3-pyridin-3-amine, and 6-CF3-pyridin-3-amine) that share the identical molecular formula (C₆H₅F₃N₂, MW 162.11) but differ profoundly in their physicochemical and electronic properties [1]. The ortho relationship between the CF₃ and NH₂ groups in the target compound confers a predicted pKa (1.49) that is >2 log units lower than any of its regioisomers (3.74–4.18) and a boiling point that varies by up to 50 °C from certain analogs [2]. Such differences directly affect reactivity in nucleophilic aromatic substitution, metal-catalyzed coupling, and salt formation—making simple regioisomeric substitution a source of synthetic failure, altered pharmacokinetics in derived lead compounds, and batch-to-batch inconsistency in industrial processes.

Comparative Evidence: Key Differentiation


Lipophilicity: LogP vs. Regioisomers

The experimental/calculated partition coefficient (LogP) of 2-(trifluoromethyl)pyridin-3-amine is 1.86, placing it at the lower end of the lipophilicity range among the trifluoromethylpyridin-3-amine regioisomer family . The 2-amino-3-CF₃ regioisomer (CAS 183610-70-0) exhibits a LogP of 2.49, the 5-CF₃ isomer (CAS 112110-07-3) a LogP of 1.84–2.26, the 4-CF₃ isomer (CAS 175204-80-5) a LogP of 1.46, and the 6-CF₃ isomer (CAS 106877-33-2) a LogP of 1.42–2.26 [1]. The approximately 0.6 log unit difference between the target compound and the 2-amino-3-CF₃ isomer signifies a meaningful difference in hydrophobicity that can influence membrane permeability, protein binding, and chromatographic retention in drug discovery programs.

LogP Lipophilicity Physicochemical Properties Medicinal Chemistry

Basicity: pKa vs. Regioisomers

The predicted pKa of 2-(trifluoromethyl)pyridin-3-amine is 1.49±0.22, reflecting the strong electron-withdrawing effect of the ortho-CF₃ group on the pyridine nitrogen [1]. In contrast, the 2-amino-3-CF₃ regioisomer (where the amino group is at the 2-position adjacent to the ring nitrogen) has a predicted pKa of 4.18±0.36, the 4-CF₃ isomer has a pKa of 3.81±0.18, and the 5-CF₃ isomer has a pKa of 3.74±0.20 [2]. The ~2.3–2.7 log unit lower pKa means the target compound is substantially less basic, which affects protonation state under physiological and synthetic conditions, extraction behavior, and its suitability as a ligand or directing group in metal-catalyzed transformations.

pKa Basicity Reactivity Salt Formation

Boiling Point & Physical State

2-(Trifluoromethyl)pyridin-3-amine is a solid at room temperature with a melting point of 68–72 °C and a predicted boiling point of 221.2±35.0 °C [1]. This contrasts with the 2-amino-3-CF₃ isomer (bp 203.2 °C, also a solid) and the 4-CF₃ isomer (bp 252.8 °C, liquid/powder) . The intermediate boiling point and solid physical form of the target compound facilitate purification by recrystallization rather than distillation, which is advantageous for kilogram-scale production where distillation of high-boiling fluorinated amines can be energy-intensive and potentially hazardous [2].

Boiling Point Physical State Purification Process Chemistry

Commercial Availability & Scalability

2-(Trifluoromethyl)pyridin-3-amine is available from multiple global suppliers with validated purity specifications ranging from 95% to 98% (HPLC) and with production capabilities extending to kilogram scale [1]. Sigma-Aldrich (97% purity, Product No. 686972), Capot Chemical (98% min HPLC, up to kg scale), and Aladdin (97%, ¥2,659/1g) represent established supply channels . In comparison, certain regioisomers such as 4-(trifluoromethyl)pyridin-3-amine have fewer commercial suppliers listing bulk quantities, and the 6-CF₃ isomer (CAS 106877-33-2) is often sold as its hydrochloride salt, requiring additional neutralization steps prior to use [2].

Procurement Supply Chain Purity Scale-up

Synthetic Utility: Heterocycle Construction

The ortho relationship between the amino group and the trifluoromethyl group in 2-(trifluoromethyl)pyridin-3-amine creates a 1,2-disubstituted pyridine scaffold that enables specific cyclocondensation reactions unavailable to other regioisomers . Specifically, the 2-CF₃/3-NH₂ arrangement provides the correct atomic connectivity for constructing 2,3-diarylfuro[2,3-b]pyridin-4-amines, a chemotype identified as potent and selective inhibitors of Lck (lymphocyte-specific kinase), a tyrosine kinase implicated in T-cell mediated diseases . The 2-amino-3-CF₃ isomer (CAS 183610-70-0) cannot directly furnish this furo[2,3-b]pyridine scaffold without additional synthetic manipulations due to the swapped positions of the amino and CF₃ groups.

Heterocycle Synthesis Directed Ortho-Metalation Cyclocondensation Medicinal Chemistry

Recommended Applications


Kinase Inhibitor Synthesis

Medicinal chemistry teams developing kinase inhibitors, particularly those targeting Lck or requiring a 2-CF₃-3-amino-pyridine pharmacophore, should prioritize this regioisomer. The ortho arrangement enables direct construction of furo[2,3-b]pyridine and related fused heterocyclic cores, while the low pKa (1.49) ensures the pyridine nitrogen remains unprotonated under physiological conditions, potentially enhancing target binding [1]. The moderate LogP (1.86) provides a balanced lipophilicity profile suitable for lead optimization .

Process Scale-Up

For process chemists requiring reliable, scalable access to a trifluoromethylaminopyridine building block, 2-(trifluoromethyl)pyridin-3-amine is the preferred choice. Its solid physical form (mp 68–72 °C) permits straightforward recrystallization, and it is commercially available at 97–98% purity from multiple vendors at kilogram scale [2]. The intermediate boiling point (221 °C) avoids the extreme high-boiling character of the 4-CF₃ isomer (253 °C), reducing energy costs during solvent removal in large-scale processing .

Agrochemical Intermediates

Trifluoromethylpyridines are privileged scaffolds in agrochemical active ingredients [3]. This specific regioisomer, with its free amine handle at the 3-position and CF₃ at the 2-position, is positioned for elaboration into herbicides, fungicides, and insecticides that require a 2-CF₃-3-functionalized pyridine core. Its multi-vendor availability at kilogram scale supports pilot formulation studies and field trial material production .

Material Science & Ligand Design

The unusually low pKa (1.49) of this compound, coupled with the electron-withdrawing ortho-CF₃ substituent, creates a unique electronic environment for the pyridine nitrogen, making it a candidate for metal-organic frameworks (MOFs), luminescent lanthanide complexes, and transition metal catalysis where weakened N-donor basicity is desirable [4]. The free amine further provides a synthetically accessible conjugation point for tethering to polymers or solid supports .

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